molecular formula C15H18N2O2 B382133 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione CAS No. 15032-06-1

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione

Cat. No.: B382133
CAS No.: 15032-06-1
M. Wt: 258.32g/mol
InChI Key: UFYUSLHSUTUBIB-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is a synthetic organic compound of significant interest in pharmaceutical and medicinal chemistry research. This chemical features a molecular scaffold that combines an isatin (indole-2,3-dione) core with a 4-methylpiperidine substituent . The isatin nucleus is a privileged structure in drug design, known for its wide range of biological activities and its role as a key precursor for synthesizing diverse heterocyclic compounds . Preliminary research on analogous structures suggests this compound may serve as a valuable intermediate in developing biologically active molecules. Its structure aligns with compounds investigated for various applications, making it a candidate for high-throughput screening and structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its potential interaction with various biological targets and to synthesize novel derivatives for probing specific biochemical pathways. The presence of the piperidine ring, a common feature in many pharmacologically active agents, may influence the compound's bioavailability and target binding properties. This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-8-16(9-7-11)10-17-13-5-3-2-4-12(13)14(18)15(17)19/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYUSLHSUTUBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to participate in binding interactions with enzymes such as cytochrome P450, which plays a role in its metabolism. Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses and biochemical processes.

Cellular Effects

The effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of neurotransmitters such as glutamate and acetylcholine in the brain, which are associated with learning and memory

Molecular Mechanism

At the molecular level, 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cognitive function and neurotransmitter levels. At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown. The compound’s metabolism can affect metabolic flux and the levels of metabolites in the body, influencing its overall biochemical activity.

Transport and Distribution

Within cells and tissues, 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical effects.

Biological Activity

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is a synthetic compound belonging to the indole derivatives class. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the piperidine moiety enhances its interaction with biological targets, making it a subject of interest for drug discovery and development.

Chemical Structure and Properties

The chemical structure of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can be represented as follows:

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1631471

This compound features an indole core substituted with a piperidine ring, which is known to influence its biological properties significantly.

The mechanism of action for 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione involves:

  • Receptor Interaction : The indole nucleus can bind to various receptors and enzymes, modulating their activity. This may involve inhibition or activation of specific pathways that affect cellular processes such as replication or transcription.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The compound exhibited low inhibitory activity towards CYP450 enzymes except for CYP2C9 and CYP3A4, indicating a favorable pharmacokinetic profile.

Biological Activity

Research indicates that 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione possesses several biological activities:

Anticancer Properties

Studies have demonstrated that indole derivatives exhibit anticancer effects by inducing apoptosis in cancer cells. The specific activity of this compound in various cancer cell lines needs further exploration through in vitro and in vivo studies.

Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that it may effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione, it is useful to compare it with related compounds:

Compound NameStructure CharacteristicsNotable Activities
5-Methylindole Lacks piperidine substitutionLess complex; limited biological activity
Indole-2,3-dione Basic structure without additional substitutionsKnown for some biological activities
1-[(4-Chlorophenyl)methyl]indole-2,3-dione Contains a chlorophenyl groupExhibits different receptor binding profiles

Study 1: Neuroprotective Potential

A recent study highlighted the potential of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione as a neuroprotective agent. In vitro assays demonstrated significant inhibition of AChE activity, suggesting its utility in Alzheimer's treatment .

Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with further studies needed to elucidate the underlying mechanisms.

Scientific Research Applications

Biological Activities

The compound has been associated with several biological activities:

  • Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication and may serve as potential antiviral agents.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
  • Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Case Study 1: Anticancer Activity

In a study examining the effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione on cancer cell lines, researchers observed significant cytotoxic effects against various types of cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 values for different cancer cell lines ranged from 5 to 20 µM, indicating potent activity against these cells.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results demonstrated that treatment with 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione led to improved cognitive function and reduced neuronal damage. The compound was shown to increase levels of neurotransmitters like acetylcholine and glutamate, suggesting its potential use in treating conditions such as Alzheimer's disease.

Biochemical Pathways and Metabolism

The metabolism of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione involves several biochemical pathways:

  • Cytochrome P450 Interaction : The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and breakdown. This interaction is crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Comparison with Similar Compounds

Impact of Substituent Position and Type

  • 5-Sulfonyl Derivatives (Compounds 26–28): The sulfonyl group at position 5 is critical for SARS-CoV 3CLpro inhibition, enabling binding to the S2 pocket .
  • N1-Mannich Base Derivatives: Compounds like the morpholinomethyl and diethylaminomethyl analogs () exhibit antimicrobial activity, likely due to increased membrane permeability from the basic amine groups. The target compound’s 4-methylpiperidinyl group may similarly enhance bioavailability but requires empirical validation.
  • N1-Arylalkyl Derivatives (e.g., 4-chlorobenzyl) : Bulky substituents like benzyl or chlorobenzyl () may improve target affinity via π-π stacking or hydrophobic interactions, but their antiviral efficacy remains untested.

Preparation Methods

Core Synthesis of Indole-2,3-dione Derivatives

The indole-2,3-dione (isatin) scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclization of substituted anilines with hydroxylamine derivatives under acidic conditions . For example, 4-substituted anilines react with hydroxylamine hydrochloride in concentrated hydrochloric acid, followed by cyclization in concentrated sulfuric acid at elevated temperatures (65–80°C) to yield 5-substituted indole-2,3-diones in 67–80% yields . This method is adaptable to unsubstituted indole-2,3-dione by omitting the 4-substituent.

Key reaction parameters:

  • Reagents : Hydroxylamine hydrochloride, concentrated HCl/H₂SO₄.

  • Conditions : 100°C for hydroxylamine adduct formation, 65–80°C for cyclization.

  • Yield : 67–80% for substituted variants .

The Mannich reaction enables concurrent introduction of the methylene linker and piperidine group. Indole-2,3-dione reacts with formaldehyde and 4-methylpiperidine in acidic or neutral conditions to form the desired product . This method mirrors Fischer indole synthesis strategies, where ketones are functionalized via hydrazone intermediates .

Hypothetical Protocol :

  • Combine indole-2,3-dione (1.0 eq), 4-methylpiperidine (1.2 eq), and paraformaldehyde (1.5 eq) in acetic acid.

  • Heat at 80°C for 12 hours.

  • Neutralize with aqueous NaOH and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Advantages :

  • Avoids pre-synthesis of alkyl halides.

  • Higher atom economy.

Alternative Routes via Spirocyclic Intermediates

Recent advances in spirocyclic indole derivatives suggest a route involving cyclocondensation of indole-2,3-dione with 4-methylpiperidine derivatives. For example, spiro[indole-3,3'-piperidine] structures have been synthesized via BF₃·Et₂O-catalyzed cyclization of hydrazones . Adapting this method, the target compound could be obtained by:

  • Forming a hydrazone from indole-2,3-dione and 4-methylpiperidine-1-carbohydrazide.

  • Cyclizing under acidic conditions (e.g., BF₃·Et₂O in AcOH) .

Key Considerations :

  • Steric and electronic effects of the piperidine substituent.

  • Compatibility of cyclization conditions with the methyl group.

Comparative Analysis of Synthetic Strategies

Method Yield Complexity Purification Needs
Direct AlkylationModerateLowRecrystallization
Mannich ReactionHighModerateColumn Chromatography
Spirocyclic IntermediateLowHighMultiple Steps

Optimal Pathway : The Mannich reaction offers a balance of yield and simplicity, though direct alkylation may be preferable for large-scale synthesis due to fewer side products .

Spectroscopic Characterization and Validation

Successful synthesis requires validation via:

  • ¹H NMR : Peaks for piperidine methyl (δ 1.0–1.2 ppm), N–CH₂–N (δ 3.2–3.5 ppm), and indole aromatic protons (δ 7.2–7.8 ppm) .

  • MS (ESI) : Molecular ion peak at m/z 259.30 [M+H]⁺ .

  • IR : Stretches for carbonyl groups (ν 1700–1750 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving indole-2,3-dione (isatin) derivatives and 4-methylpiperidine. A common approach includes:

Alkylation : Reacting isatin with a methylating agent (e.g., methyl iodide) to introduce the methylpiperidinyl moiety.

Nucleophilic Substitution : Using coupling reagents like EDCI/HOBt to attach the 4-methylpiperidine group to the indole scaffold.

  • Critical Parameters : Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly influence reaction efficiency. Yields are typically optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the substitution pattern on the indole and piperidine rings. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected at m/z 287.16).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and N–H indole vibrations (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Methyl substitution at the 4-position of piperidine enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with 4-ethylpiperidine analogs show reduced activity, suggesting steric hindrance limits target binding .
  • Experimental Design : Synthesize analogs with varied substituents (e.g., 4-ethyl, 4-fluoro) and test in vitro against CNS targets (e.g., serotonin receptors). Use molecular docking to correlate steric/electronic effects with binding affinity .

Q. What strategies address contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs).

Solubility Optimization : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts.

Validation : Cross-validate results with orthogonal assays (e.g., MTT vs. apoptosis markers like caspase-3).

  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 μM vs. 50 μM) may arise from differences in mitochondrial activity assays .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., C-3 carbonyl).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability.
  • Validation : Compare predicted reaction pathways (e.g., nucleophilic attack at C-2) with experimental LC-MS data .

Key Considerations for Experimental Design

  • Contradiction Analysis : Always include internal controls (e.g., known inhibitors) and triplicate measurements to minimize variability .
  • Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with NMR relaxation studies to probe dynamic behavior in solution .

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